N1-(2,4-difluorophenyl)-N2-isopentyloxalamide

Description

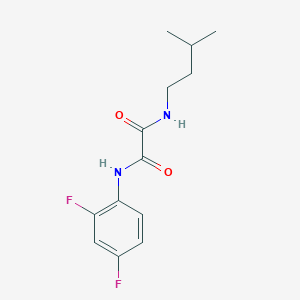

N1-(2,4-difluorophenyl)-N2-isopentyloxalamide is an oxalamide derivative characterized by a central oxalamide bridge (N–C(O)–C(O)–N) with a 2,4-difluorophenyl group at the N1 position and an isopentyl (3-methylbutyl) chain at the N2 position. The 2,4-difluorophenyl moiety is a common structural feature in pharmaceuticals due to its electron-withdrawing properties, which enhance metabolic stability and binding affinity to biological targets .

Properties

IUPAC Name |

N'-(2,4-difluorophenyl)-N-(3-methylbutyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F2N2O2/c1-8(2)5-6-16-12(18)13(19)17-11-4-3-9(14)7-10(11)15/h3-4,7-8H,5-6H2,1-2H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKTMKSJQTASHCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C(=O)NC1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-difluorophenyl)-N2-isopentyloxalamide typically involves the reaction of 2,4-difluoroaniline with oxalyl chloride to form an intermediate, which is then reacted with isopentylamine to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N1-(2,4-difluorophenyl)-N2-isopentyloxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted phenyl derivatives.

Scientific Research Applications

N1-(2,4-difluorophenyl)-N2-isopentyloxalamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(2,4-difluorophenyl)-N2-isopentyloxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxalamide Derivatives

Compound 21 (N1-(2,4-difluorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide·HCl)

- Structure : Shares the N1-(2,4-difluorophenyl) group but features a complex N2 substituent (thiazole-piperidine-hydroxymethyl).

- Synthesis : Yield of 58% with 95.6% HPLC purity, indicating robust synthetic scalability .

- Activity : Acts as an HIV entry inhibitor, targeting the CD4-binding site. The thiazole and piperidine groups likely enhance target interaction through hydrogen bonding and aromatic stacking .

- Key Differences : Compared to the target compound, the N2 substituent in Compound 21 introduces polar functional groups, reducing lipophilicity (predicted LogP ~2.5) versus the isopentyl group (LogP ~3.8). This may affect blood-brain barrier penetration or oral bioavailability.

Triazole-Thiones (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones)

- Structure : Replace the oxalamide bridge with a triazole-thione core but retain the 2,4-difluorophenyl group.

- Synthesis : Derived from 2,4-difluorophenyl isothiocyanate and benzoic acid hydrazides, forming tautomeric thione structures confirmed by IR (C=S stretch at 1247–1255 cm⁻¹) and NMR .

- Activity: Not explicitly stated, but triazole-thiones are known for antimicrobial and anticancer properties. The sulfonylphenyl substituents may confer additional electronic effects .

Fluoroquinolone Derivatives

Tosufloxacin and Trovafloxacin

- Structure: Feature a 2,4-difluorophenyl group at the quinolone N1 position.

- Activity : Exhibit potent bactericidal effects against S. aureus persisters, attributed to the 2,4-difluorophenyl group enhancing target (DNA gyrase) binding .

- However, oxalamides likely act via distinct mechanisms (e.g., enzyme inhibition vs. DNA intercalation).

Sulfonamide and Pyrimidine Derivatives

N-(4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide

- Structure : Contains a fluorophenyl group but incorporates a pyrimidine-sulfonamide scaffold.

- Synthesis : Prepared via oxidation of diols with NaIO₄, highlighting divergent synthetic pathways compared to oxalamides .

- Key Differences : The sulfonamide group introduces acidity (pKa ~10), whereas oxalamides are neutral, affecting solubility and protein binding.

Structural and Functional Analysis

Substituent Effects

Research Implications

- Antiviral Potential: The target compound’s structural simplicity compared to Compound 21 may improve synthetic accessibility but reduce target specificity.

- Antimicrobial Screening: Given the efficacy of 2,4-difluorophenyl in quinolones, testing the oxalamide derivative against bacterial persisters is warranted.

- Pharmacokinetics : The isopentyl group’s hydrophobicity may enhance oral bioavailability, a critical advantage over polar analogs.

Biological Activity

N1-(2,4-difluorophenyl)-N2-isopentyloxalamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.

The biological activity of this compound has been investigated in various studies. It exhibits antimicrobial and anticancer properties through different mechanisms:

- Antimicrobial Activity : The compound has shown effectiveness against a range of bacterial strains, particularly Gram-positive bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

- Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death.

Case Studies

- Antimicrobial Efficacy : In a study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antimicrobial activity .

- Anticancer Properties : A recent investigation into the anticancer effects of this compound on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 25 µM). The study suggested that the compound triggers apoptosis via the mitochondrial pathway .

Data Table

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound. Notable findings include:

- Structure-Activity Relationship (SAR) : Modifications to the isopentyloxalamide group have been explored to improve potency and selectivity against target cells.

- In Vivo Studies : Animal models have been used to assess the pharmacokinetics and toxicity profile of the compound, showing promising results with acceptable safety margins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.